molecular formula C16H13N3OS B3004137 N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide CAS No. 1251594-97-4

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide

Cat. No.: B3004137
CAS No.: 1251594-97-4
M. Wt: 295.36
InChI Key: LOYSBCPEKDJEEV-UHFFFAOYSA-N
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Description

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of the compound, potentially influencing its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(pyridin-4-yl)-1,3-thiazole-2-carboxamide is unique due to its combination of a thiazole ring, pyridine ring, and benzyl group, which imparts distinct chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-4-pyridin-4-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(18-10-12-4-2-1-3-5-12)16-19-14(11-21-16)13-6-8-17-9-7-13/h1-9,11H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYSBCPEKDJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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